3-[(4-chlorophenyl)sulfanyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide
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Overview
Description
3-[(4-chlorophenyl)sulfanyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a synthetic organic compound that features a unique combination of functional groups, including a chlorophenyl sulfanyl group, a methoxyphenyl oxadiazole moiety, and a propanamide backbone
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the oxadiazole ring is particularly noteworthy, as this moiety is known for its bioactivity.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structural features suggest potential interactions with biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)sulfanyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, 3-methoxybenzoic acid can be reacted with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with a suitable dehydrating agent like phosphorus oxychloride to yield the 1,3,4-oxadiazole ring.
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Introduction of the Chlorophenyl Sulfanyl Group: : The chlorophenyl sulfanyl group can be introduced via a nucleophilic substitution reaction. 4-chlorothiophenol can be reacted with a suitable alkylating agent to form the desired sulfanyl derivative.
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Coupling of the Oxadiazole and Sulfanyl Derivatives: : The final step involves coupling the oxadiazole derivative with the chlorophenyl sulfanyl derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nitric acid, bromine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated derivatives.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-chlorophenyl)sulfanyl]propanoic acid
- 3-[(4-chlorophenyl)sulfanyl]butanoic acid
- 3-[(carboxymethyl)sulfanyl]propanoic acid
Uniqueness
Compared to similar compounds, 3-[(4-chlorophenyl)sulfanyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide stands out due to the presence of the oxadiazole ring, which imparts unique chemical and biological properties
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c1-24-14-4-2-3-12(11-14)17-21-22-18(25-17)20-16(23)9-10-26-15-7-5-13(19)6-8-15/h2-8,11H,9-10H2,1H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGXSTKRLDUANN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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